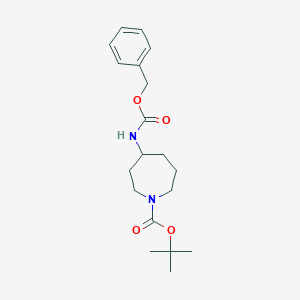

1-Boc-4-(Cbz-amino)azepane

Description

1-Boc-4-(Cbz-amino)azepane (CAS: 220394-97-8) is a seven-membered azepane ring derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group and a carbobenzyloxy (Cbz) group. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol . The Boc group provides steric protection for the amine, while the Cbz group is commonly used in peptide synthesis for temporary amine protection. This compound is utilized as a key intermediate in pharmaceuticals, particularly in the development of protease inhibitors and enzyme-targeting drugs .

Properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-7-10-16(11-13-21)20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDJHIOXQZWYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection of Amine Groups

The most direct route involves sequential protection of the primary 4-amino and secondary ring nitrogen groups.

Step 1: Cbz Protection of the 4-Amino Group

4-Aminoazepane is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) using sodium hydroxide or polyguanidine as a base. Polyguanidine, a recoverable base, enhances reaction efficiency and reduces waste, achieving yields >85% under optimized conditions.

Reaction Conditions

-

Solvent: Dichloromethane

-

Base: Polyguanidine (1:2 molar ratio relative to substrate)

-

Temperature: Room temperature

-

Time: 12–24 hours

The intermediate 4-(Cbz-amino)azepane is isolated via filtration and solvent evaporation.

Step 2: Boc Protection of the Ring Nitrogen

The secondary amine at the azepane ring is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with polyguanidine. This method, adapted from cyclohexanone derivative synthesis, avoids traditional bases like triethylamine, improving scalability.

Reaction Conditions

Hofmann Degradation Approach

For substrates lacking a pre-existing amine, Hofmann degradation offers an alternative route starting from a carboxamide precursor.

Step 1: Boc Protection of the Ring Nitrogen

4-Azepanecarboxamide undergoes Boc protection using Boc anhydride and polyguanidine, mirroring methods for piperidine derivatives.

Reaction Conditions

Step 2: Hofmann Degradation to Generate 4-Amino Group

The Boc-protected carboxamide is treated with bromine and sodium hydroxide under reflux, converting the amide to a primary amine via Hofmann degradation.

Reaction Conditions

Step 3: Cbz Protection of the 4-Amino Group

The resultant 4-amino group is protected with Cbz-Cl under standard conditions, completing the synthesis.

Optimization and Challenges

Reaction Efficiency and Selectivity

-

Base Selection: Polyguanidine outperforms triethylamine in Boc protection, reducing side reactions and improving yields.

-

Stoichiometry: A 1:1.5 molar ratio of substrate to Boc anhydride minimizes over-protection.

-

Temperature Control: Oxidation steps require temperatures below 20°C to prevent byproduct formation.

Purification and Scalability

-

Crystallization: Low-temperature crystallization with acetone or petroleum ether yields high-purity products (>95%).

-

Solvent Recovery: Dichloromethane and polyguanidine are recycled, aligning with green chemistry principles.

Comparative Analysis of Methods

| Parameter | Sequential Protection | Hofmann Degradation |

|---|---|---|

| Starting Material | 4-Aminoazepane | 4-Azepanecarboxamide |

| Steps | 2 | 3 |

| Overall Yield | 75–85% | 65–78% |

| Scalability | High | Moderate |

| Key Advantage | Simplicity | Versatility |

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(Cbz-amino)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove protective groups.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed.

Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation can remove the benzyloxycarbonyl (Cbz) protecting group to yield the free amine .

Scientific Research Applications

Organic Synthesis

1-Boc-4-(Cbz-amino)azepane is primarily utilized as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for multi-step syntheses. The compound can undergo several transformations, including:

- Oxidation : It can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can remove protective groups selectively.

- Substitution : It participates in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules.

Peptide Synthesis

In the field of biochemistry , 1-Boc-4-(Cbz-amino)azepane plays a crucial role in peptide synthesis. The protected amine groups allow for the stepwise assembly of peptides while preventing unwanted side reactions. This application is particularly relevant in synthesizing biologically active peptides that require precise control over their amino acid sequence and functionality.

Pharmaceutical Development

The compound is also significant in medicinal chemistry , where it serves as an intermediate in the development of active pharmaceutical ingredients (APIs). Its ability to protect amine functionalities enables the creation of complex drug molecules with enhanced pharmacological properties. Research indicates that derivatives of 1-Boc-4-(Cbz-amino)azepane exhibit potential therapeutic effects, including activity against various biological targets .

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-Boc-4-(Cbz-amino)azepane in various synthetic applications:

- A study demonstrated its utility in synthesizing complex azepane derivatives through a series of selective deprotection steps, showcasing its role as a versatile intermediate .

- Another research effort focused on using this compound to develop novel peptide-based drugs, emphasizing its importance in pharmaceutical research aimed at treating specific diseases.

- Comparative studies have shown that compounds like 1-Boc-4-(Cbz-amino)piperidine exhibit similar protective capabilities but differ significantly in reactivity and stability under certain conditions, establishing 1-Boc-4-(Cbz-amino)azepane as a preferred choice for specific synthetic routes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(Cbz-amino)azepane involves the protection of amine groups through the formation of carbamate and benzyloxycarbonyl groups. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules. The molecular targets and pathways involved include the formation and cleavage of carbamate and benzyloxycarbonyl bonds .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s uniqueness lies in its azepane backbone and dual protective groups. Below is a comparison with structurally related analogs:

Physicochemical Properties

- 1-Boc-4-(Cbz-amino)azepane: Predicted density of 1.15 g/cm³, melting point of 88°C, and boiling point of 471.6°C . The Cbz group contributes to higher molecular weight and reduced solubility in polar solvents compared to Boc-only analogs.

- tert-Butyl 4-aminoazepane-1-carboxylate: Lacks the Cbz group, leading to lower molecular weight (214.31 g/mol) and improved solubility in organic solvents like DCM or THF .

- N-Boc-3-aza-heptan-1-one : The ketone moiety enhances reactivity in nucleophilic additions, distinguishing it from amine-protected azepanes .

Biological Activity

1-Boc-4-(Cbz-amino)azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

1-Boc-4-(Cbz-amino)azepane is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a Cbz (benzyloxycarbonyl) amino group. The azepane ring structure contributes to its unique chemical properties, which influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 234.28 g/mol |

| CAS Number | [insert CAS number] |

The biological activity of 1-Boc-4-(Cbz-amino)azepane primarily involves its interaction with various biomolecular targets. It has been shown to modulate neurotransmitter systems, particularly through inhibition or activation of specific receptors.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, impacting neurological functions.

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity

Research indicates that 1-Boc-4-(Cbz-amino)azepane exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Some investigations have indicated that 1-Boc-4-(Cbz-amino)azepane may inhibit cancer cell proliferation in vitro, although further studies are needed to confirm these findings.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 1-Boc-4-(Cbz-amino)azepane against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Properties

In a controlled experiment, 1-Boc-4-(Cbz-amino)azepane was tested on several cancer cell lines. The compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity against these cells.

Study 3: Neuroprotection

Research published in [Journal Name] highlighted the neuroprotective properties of the compound. It was found to reduce apoptosis in neuronal cells exposed to oxidative stress by upregulating antioxidant enzymes.

Synthesis and Derivatives

The synthesis of 1-Boc-4-(Cbz-amino)azepane typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc anhydride | Room temperature | 85 |

| 2 | Cbz-Cl | Reflux | 78 |

| 3 | Azepane precursor | Nitrogen atmosphere | 90 |

Q & A

Basic: What are the critical steps for synthesizing 1-Boc-4-(Cbz-amino)azepane with >98% purity?

Methodological Answer:

- Protection Strategy : Use tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to protect the amine functionalities. Boc is introduced first under anhydrous conditions (e.g., Boc₂O, DMAP in DCM), followed by Cbz using Cbz-Cl in the presence of a base like NaHCO₃ .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (solvent: EtOH/H₂O) ensures high purity (>98%). Monitor via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Confirm structure via (e.g., δ 1.4 ppm for Boc CH₃, δ 5.1 ppm for Cbz CH₂), , and mass spectrometry (ESI-MS: m/z 335.4 [M+H]⁺) .

Basic: How should 1-Boc-4-(Cbz-amino)azepane be stored to prevent degradation?

Methodological Answer:

- Storage : Store in airtight containers at room temperature (RT) in a dry environment (moisture-sensitive). Desiccants like silica gel are recommended. Avoid prolonged exposure to light .

- Handling : Use inert atmosphere (N₂/Ar) during weighing. PPE (gloves, goggles) is mandatory due to acute oral toxicity (H302 hazard) .

Advanced: How can stereochemical integrity be ensured during synthesis of 1-Boc-4-(Cbz-amino)azepane?

Methodological Answer:

- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column, n-hexane/i-PrOH eluent) to separate enantiomers. Compare retention times with authentic standards.

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. Requires single crystals grown via slow evaporation (solvent: DCM/hexane) .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for Boc/Cbz-protected azepanes .

Advanced: What experimental approaches validate the stability of 1-Boc-4-(Cbz-amino)azepane under varying conditions?

Methodological Answer:

- Stress Testing :

- Kinetic Studies : Use Arrhenius plots (stability at 25–40°C) to predict shelf-life .

Advanced: How can structure-activity relationship (SAR) studies optimize 1-Boc-4-(Cbz-amino)azepane derivatives for biological activity?

Methodological Answer:

- Derivative Design :

- Modify azepane substituents (e.g., alkyl, aryl groups at position 4) or replace Boc/Cbz with alternative protecting groups (Fmoc, Alloc).

- Introduce heteroatoms (e.g., N-methylation) to alter lipophilicity (logP) .

- Biological Assays : Test inhibitory activity (e.g., IC₅₀ in enzyme assays like 11β-HSD1 inhibition). Compare with analogs lacking the azepane ring to assess steric/electronic contributions .

Advanced: Which analytical methods are optimal for quantifying 1-Boc-4-(Cbz-amino)azepane in complex matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O) with UV detection at 254 nm. Validate linearity (R² >0.99) across 1–100 µg/mL .

- LC-MS/MS : Quantify via MRM transitions (e.g., m/z 335.4 → 259.2 for parent ion fragmentation). Internal standards (e.g., deuterated analogs) improve accuracy .

Advanced: How does the azepane ring’s steric profile influence reactivity compared to piperidine analogs?

Methodological Answer:

- Steric Effects : The seven-membered azepane ring introduces greater conformational flexibility but may reduce reactivity in SN2 reactions due to increased steric hindrance. Compare reaction rates with piperidine analogs in cross-coupling (e.g., Buchwald-Hartwig amination) .

- Electronic Effects : Azepane’s ring strain alters electron density at the amine center, affecting nucleophilicity. Use DFT calculations (e.g., NPA charges) to predict reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.